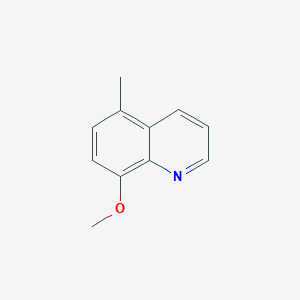

8-Methoxy-5-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-5-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-5-6-10(13-2)11-9(8)4-3-7-12-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANRCFOYUYBNGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Methoxy 5 Methylquinoline and Analogues

Classical Synthetic Routes

The foundational methods for quinoline (B57606) synthesis have been refined over many years and remain relevant for their robustness and scalability. These classical routes typically involve the construction of the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring.

Cyclization Reactions for Quinoline Ring Formation

Several named reactions are pillars of quinoline synthesis, each offering a distinct approach to the cyclization process that forms the heterocyclic ring.

The Skraup synthesis is a well-known method that utilizes an aniline (B41778), glycerol (B35011), an oxidizing agent (like nitrobenzene), and sulfuric acid. pharmaguideline.comwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.com This method is versatile and can be used to produce substituted quinolines by starting with substituted anilines. pharmaguideline.com

The Doebner-von Miller reaction is a modification of the Skraup synthesis that reacts anilines with α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com This reaction is often catalyzed by Lewis acids or Brønsted acids. wikipedia.org A key feature is the in situ formation of the α,β-unsaturated carbonyl compound from an aldol (B89426) condensation, a variation known as the Beyer method. wikipedia.org

The Combes quinoline synthesis provides a route to 2,4-disubstituted quinolines through the condensation of anilines with β-diketones. iipseries.orgwikipedia.org The reaction is acid-catalyzed and involves the formation of a Schiff base intermediate, which then cyclizes. wikipedia.org

The Friedländer synthesis is another fundamental method that involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing an α-methylene group, such as a ketone or aldehyde. wikipedia.orgjk-sci.com This reaction can be catalyzed by acids or bases and is valued for its simplicity and the ready availability of starting materials. jk-sci.comresearchgate.net

The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters. pharmaguideline.com Depending on the reaction temperature, this can yield either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures. pharmaguideline.com

The Pfitzinger reaction offers a pathway to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a base. iipseries.org The carboxylic acid group can later be removed if desired. iipseries.org

A summary of these classical cyclization reactions is presented in the table below.

| Reaction Name | Reactants | Key Features |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent, H₂SO₄ | Forms quinoline from aniline. pharmaguideline.comwikipedia.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | A modification of the Skraup synthesis. wikipedia.orgsynarchive.com |

| Combes Synthesis | Aniline, β-Diketone | Yields 2,4-disubstituted quinolines. iipseries.orgwikipedia.org |

| Friedländer Synthesis | 2-Aminobenzaldehyde/Ketone, Ketone/Aldehyde | A versatile condensation reaction. wikipedia.orgjk-sci.com |

| Conrad-Limpach-Knorr | Aniline, β-Ketoester | Can produce 2- or 4-quinolones. pharmaguideline.com |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Produces quinoline-4-carboxylic acids. iipseries.org |

Electrophilic Aromatic Substitution Strategies

Once the quinoline core is formed, electrophilic aromatic substitution reactions can be used to introduce further functional groups. In the quinoline ring system, electrophilic substitution preferentially occurs at positions 5 and 8. pharmaguideline.comuop.edu.pk For instance, nitration of quinoline with fuming nitric and sulfuric acids yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk Similarly, sulfonation at high temperatures produces a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. uop.edu.pk The synthesis of 5-Nitro-8-methoxyquinoline from 8-methoxyquinoline (B1362559) is an example of such a substitution. researchgate.net

The direction of substitution can be influenced by the reaction conditions and the nature of the electrophile. us.edu.pl For example, in some cases, substitution can occur at both the C5 and C7 positions simultaneously. us.edu.pl The presence of existing substituents on the quinoline ring also plays a crucial role in directing incoming electrophiles. For instance, the methoxy (B1213986) group at the 8-position in 8-methoxyquinoline would influence the position of further substitution.

Condensation Reactions in Quinoline Synthesis

Condensation reactions are at the heart of many classical quinoline syntheses. researchgate.net As mentioned earlier, the Combes, Friedländer, and Doebner-von Miller reactions all rely on a key condensation step. wikipedia.orgiipseries.orgwikipedia.org For instance, the Combes synthesis involves the condensation of an arylamine with a 1,3-dicarbonyl compound to form a β-amino enone, which is then cyclized. pharmaguideline.com The Friedländer synthesis is essentially an aldol-type condensation between an o-aminoaryl aldehyde or ketone and a ketone. iipseries.org These reactions are fundamental for building the initial quinoline framework, which can then be further modified.

Alkylation and Functionalization of Quinoline Core

The functionalization of the pre-formed quinoline core is a critical step in the synthesis of specific derivatives like 8-Methoxy-5-methylquinoline. Alkylation and other functionalization reactions can introduce the desired substituents. While the quinoline ring is generally deactivated towards electrophilic attack due to the nitrogen atom, the presence of electron-donating groups can facilitate these reactions. pharmaguideline.com

The introduction of the methoxy group at the 8-position is often achieved by starting with an 8-hydroxyquinoline (B1678124) and performing a methylation reaction using agents like dimethyl sulfate (B86663) or methyl iodide under basic conditions. researchgate.net Alternatively, a substituted aniline already containing the methoxy group can be used in one of the classical quinoline syntheses. The bromine atom at the 4-position of some quinoline derivatives can be replaced by other groups through nucleophilic substitution reactions.

Modern Synthetic Approaches

In recent years, modern synthetic methods have emerged that offer greater efficiency, selectivity, and functional group tolerance compared to classical routes.

Transition Metal-Catalyzed C-H Functionalization

Transition metal-catalyzed C-H functionalization has become a powerful tool for the direct introduction of functional groups onto the quinoline scaffold, avoiding the need for pre-functionalized starting materials. acs.orgmdpi.com This approach is atom- and step-economical. mdpi.com

A significant focus has been on the site-selective functionalization of quinolines. acs.org While C2-functionalization is common, methods for targeting other positions, including the C8 position, have been developed. acs.orgacs.org The use of a directing group, such as an N-oxide, can facilitate selective C-H activation at the C8 position. acs.orgacs.org For instance, rhodium-catalyzed C8 alkylation of quinoline N-oxides has been reported. rsc.orgresearchgate.net

Furthermore, the C-H activation of 8-methylquinolines has been explored, where the nitrogen atom acts as a chelating group to direct the transition metal catalyst to the C8-methyl group, allowing for its functionalization. nih.gov This strategy provides a direct route to modify the methyl group at the 5-position in a pre-formed 5-methylquinoline (B1294701) system.

The table below summarizes some modern synthetic approaches.

| Approach | Catalyst/Reagents | Key Features |

| C-H Functionalization | Transition Metals (e.g., Rh, Pd) | Direct and selective introduction of functional groups. acs.orgmdpi.com |

| C8-Alkylation | Rhodium catalyst, Quinoline N-oxide | Selective functionalization at the C8 position. rsc.orgresearchgate.net |

| 8-Methylquinoline (B175542) Functionalization | Transition Metal Catalyst | Functionalization of the C8-methyl group. nih.gov |

Microwave-Assisted Synthesis Techniques for Quinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of quinoline derivatives, offering significant advantages over conventional heating methods. benthamdirect.comnih.gov The primary benefits include a dramatic reduction in reaction times, improved product yields, and enhanced purity. benthamdirect.comacs.org This technique utilizes microwave irradiation to efficiently heat the reaction mixture, leading to faster reaction rates. benthamdirect.com

The application of microwave technology is particularly effective in multicomponent reactions. For instance, a one-pot, three-component synthesis of quinoline-based dihydropyridopyrimidine and dihydropyrazolopyridine hybrids is achieved by irradiating a mixture of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones. acs.org This method is notable for being catalyst-free and proceeding smoothly in dimethylformamide (DMF). acs.org The combination of multicomponent strategies with microwave assistance provides a rapid and cost-effective pathway to a diverse range of quinoline derivatives. acs.org

Another example involves the ytterbium triflate (Yb(OTf)₃)-catalyzed three-component reaction of aldehydes, alkynes, and amines in an ionic liquid. organic-chemistry.org Under microwave irradiation, this reaction proceeds to completion in just three minutes, demonstrating the synergistic effect of microwave heating, ionic liquids, and the catalyst. organic-chemistry.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Quinoline Derivatives

| Reaction Type | Conditions (Microwave) | Time (Microwave) | Conditions (Conventional) | Time (Conventional) | Reference |

|---|---|---|---|---|---|

| Three-component synthesis of quinoline-hybrids | 125–135 °C, 250 W | 8–20 min | Reflux | Not specified | acs.org |

| Yb(OTf)₃-catalyzed three-component synthesis | 80 W | 3 min | Not specified | Extended times | organic-chemistry.org |

| Skraup synthesis of 7-amino-8-methylquinoline | 400 W | Not specified | Heating with H₂SO₄ | Significantly longer | nih.gov |

| Three-component synthesis of benzo[f]pyrrolo[1,2-a]quinolines | 120 °C | 30-120 min | Classical heating | 12 days (for <2% yield) | lew.ro |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient synthetic strategy for generating complex molecules like quinoline derivatives from simple starting materials in a single step. researchgate.net This approach avoids the need for isolating intermediates, thereby reducing solvent waste, time, and cost. nih.gov

A variety of MCRs have been developed for quinoline synthesis. A straightforward and efficient Yb(OTf)₃ catalyzed three-component reaction of aldehydes, alkynes, and amines under microwave irradiation provides 2,4-disubstituted quinolines in excellent yields. organic-chemistry.org This method highlights the power of combining MCRs with enabling technologies like microwave heating. organic-chemistry.org

Another versatile approach is the one-pot, four-component reaction of 2-chloroquinoline-3-carbaldehydes, 1,3-dicarbonyl compounds, ethyl acetoacetate, and hydrazine (B178648) hydrate. bohrium.com This reaction, catalyzed by the organocatalyst DABCO, proceeds under mild conditions to yield novel 4H-pyrano[2,3-b]quinolone derivatives with high regioselectivity. bohrium.com Similarly, catalyst-free, one-pot reactions have been reported for the synthesis of 6,9-dihydrofuro[3,2-f]quinoline-8-carbonitrile derivatives from ethyl 5-aminobenzofuran-2-carboxylate, aromatic aldehydes, and 3-oxo-3-phenylpropanenitrile in refluxing ethanol. researchgate.net

Table 2: Examples of One-Pot Multicomponent Reactions for Quinoline Synthesis

| Number of Components | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three | Aldehydes, Alkynes, Amines | Yb(OTf)₃, Microwave, Ionic Liquid | 2,4-Disubstituted quinolines | organic-chemistry.org |

| Three | Formyl-quinolines, Heterocyclic amines, Cyclic 1,3-diketones | Catalyst-free, Microwave | Dihydropyrido[2,3-d]pyrimidines | acs.org |

| Three | Heteroaromatic amine, Methyl 2-formylbenzoate, t-Butyl isonitrile | Tandem reaction, TFA-mediated lactamization | Quinoline-based tetracycles | acs.org |

| Four | 2-Chloroquinoline-3-carbaldehydes, 1,3-Cyclodiones, Ethyl acetoacetate, Hydrazine hydrate | DABCO | 4H-Pyrano[2,3-b]quinolones | bohrium.com |

Regioselective Synthesis and Isomer Control

Regioselectivity, the control over the orientation of chemical bond formation, is a critical aspect of synthesizing substituted quinolines such as this compound. The ability to direct substituents to specific positions on the quinoline ring is essential for creating compounds with desired properties.

Several strategies have been developed to achieve high regioselectivity. A palladium(II)-catalyzed reaction provides a novel method for the regioselective synthesis of 3,4-disubstituted quinolines from simple alkenes with anti-Markovnikov selectivity. rsc.org Another powerful technique is the formal [4+2] cycloaddition between N-aryliminium ions (generated from arylmethyl azides) and 1-bromoalkynes, which yields 3-bromoquinoline (B21735) derivatives with high regioselectivity. acs.org This method can be extended to other substituted quinolines by choosing appropriate alkyne precursors. acs.org

The choice of catalyst and reaction conditions plays a pivotal role in controlling isomer formation. For example, the reaction of quinoline with 1,3-bis(silyl enol ethers) mediated by methyl chloroformate affords 1,2-dihydroquinolines, while using benzyl (B1604629) chloroformate can lead to the formation of 2,3-dihydroquinolines, albeit in lower yields. clockss.org InCl₃ has also been used to promote the regioselective synthesis of functionalized quinolines from 2-aminoaryl ketones and various coupling partners like alkynes and active methylene (B1212753) compounds. researchgate.net These reactions proceed with excellent regioselectivity, allowing for the creation of structurally diverse quinoline frameworks from common starting materials. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinolines to minimize environmental impact. researchgate.net These approaches focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. rsc.org

One of the most prominent green techniques is the use of alternative energy sources like microwave irradiation, which reduces reaction times and often improves yields. nih.govbenthamdirect.com Another innovative approach is electrosynthesis, which uses electricity to drive reactions, replacing hazardous chemical reductants and operating under mild, aqueous conditions. rsc.org This method demonstrates high atom economy and a favorable Eco-scale score, signifying its sustainability. rsc.org

The use of environmentally benign solvents is another key aspect of green quinoline synthesis. Water is an ideal green solvent, and several microwave-assisted syntheses have been successfully performed in aqueous media. researchgate.net Ionic liquids are also gaining attention as recyclable and non-volatile solvent alternatives that can enhance reaction rates and selectivity. organic-chemistry.org

Chemical Transformations and Reactivity of 8 Methoxy 5 Methylquinoline Derivatives

Nucleophilic Substitution Reactions of Halogenated Analogues

Halogenated derivatives of 8-methoxy-5-methylquinoline are versatile intermediates for introducing a wide array of functional groups through nucleophilic substitution reactions. The position and nature of the halogen atom significantly influence the reactivity of the quinoline (B57606) core.

For instance, a bromine atom at the 4-position of the quinoline ring, as seen in 4-bromo-8-methoxy-5-methylquinoline, is susceptible to displacement by various nucleophiles. Similarly, the chlorine atom in 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile (B1323313) can be readily substituted. These reactions are typically facilitated by the electron-withdrawing nature of the quinoline nitrogen, which activates the C4 position towards nucleophilic attack. Common nucleophiles include alkoxides, amines, and thiolates, leading to the formation of new C-O, C-N, and C-S bonds, respectively. The reaction conditions often involve polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and the use of a base to facilitate the substitution.

In contrast, a bromine atom on the benzene (B151609) ring portion, such as in 5-bromo-8-methoxy-2-methylquinoline, also participates in nucleophilic substitution reactions. quinoline-thiophene.com This allows for the introduction of functionalities at the C5 position, expanding the synthetic utility of this scaffold. The reactivity of these halogenated quinolines is a cornerstone of their use as building blocks in the synthesis of diverse derivatives with potential applications in various fields.

Oxidation Reactions and Quinoline N-Oxide Formation

The nitrogen atom within the quinoline ring of this compound and its derivatives can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The formation of the N-oxide has profound effects on the reactivity of the quinoline system.

The N-oxide group is a strong directing group in electrophilic aromatic substitution reactions and can also facilitate nucleophilic substitution at positions that are otherwise unreactive. nih.gov For example, the oxidation of a quinoline to its N-oxide can enable subsequent functionalization at the C2 or C8 positions. nih.govnih.gov The N-oxide can be a key intermediate; for instance, refluxing an N-oxide with phosphorus oxychloride (POCl₃) can introduce a chlorine atom at the C2 position. nih.gov

The methoxy (B1213986) group itself can also be a site of oxidation under certain conditions, potentially leading to quinone derivatives. Furthermore, the methyl group can be oxidized. For example, oxidation of an 8-methylquinoline (B175542) with selenium dioxide (SeO₂) can yield the corresponding aldehyde. rsc.org

Reduction Reactions of the Quinoline Ring System

The quinoline ring system of this compound derivatives is susceptible to reduction, leading to the formation of dihydroquinoline or tetrahydroquinoline structures. Catalytic hydrogenation is a common method for achieving this transformation. informahealthcare.com For example, the pyridine (B92270) ring portion of the quinoline can be selectively hydrogenated to yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives. informahealthcare.com

The choice of reducing agent and reaction conditions can influence the extent of reduction. For instance, the nitro group in nitro-substituted 8-methoxyquinoline (B1362559) derivatives can be selectively reduced to an amino group using reagents like tin dust and concentrated hydrochloric acid or iron filings in acetic acid, without affecting the quinoline ring itself. nnpub.orggoogle.com This selective reduction is a crucial step in the synthesis of aminoquinoline derivatives, which are important precursors for a variety of compounds. nnpub.org

Derivatization at Methyl and Methoxy Positions

The methyl and methoxy groups of this compound offer additional sites for chemical modification, further expanding its synthetic versatility.

The methyl group at the C5 position can undergo various transformations. The α-hydrogen atoms of the methyl group can exhibit acidity under certain conditions, allowing for reactions with strong bases. quinoline-thiophene.com More advanced methods, such as transition-metal-catalyzed C-H activation, have been developed for the functionalization of methyl groups on quinoline rings. researchgate.netresearchgate.net These methods allow for the introduction of aryl, alkyl, and other functional groups directly onto the methyl carbon. researchgate.netresearchgate.net

The methoxy group at the C8 position is an electron-donating group that influences the reactivity of the benzene portion of the quinoline ring. quinoline-thiophene.com It can be cleaved to yield the corresponding 8-hydroxyquinoline (B1678124) derivative. This demethylation is a key transformation for accessing a different class of quinoline derivatives with altered biological and chemical properties. Conversely, the methoxy group can be introduced via nucleophilic substitution of a suitable leaving group, such as a halogen, at the C8 position. quinoline-thiophene.com

Functional Group Interconversions and Building Block Utility

This compound and its derivatives serve as valuable building blocks in organic synthesis due to the possibility of numerous functional group interconversions. The presence of multiple reactive sites allows for a stepwise and controlled modification of the molecule to construct complex target structures.

For example, a cyano group, as in 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile, can be hydrolyzed to a carboxylic acid or an amide. A nitro group can be reduced to an amine, which can then be further functionalized. nnpub.org Halogen atoms can be replaced by a variety of nucleophiles or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. quinoline-thiophene.com

The strategic application of these interconversions allows chemists to use this compound as a scaffold to build a diverse library of compounds. This versatility is crucial in fields like medicinal chemistry, where the synthesis of a wide range of analogues is often necessary for structure-activity relationship (SAR) studies. nih.gov

| Reaction Type | Starting Material Example | Reagent(s)/Conditions | Product Type Example |

| Nucleophilic Substitution | 4-Bromo-8-methoxy-5-methylquinoline | Sodium methoxide (B1231860) in DMSO | 4,8-Dimethoxy-5-methylquinoline |

| N-Oxidation | This compound | m-CPBA | This compound N-oxide |

| Reduction (Nitro Group) | 5-Nitro-8-methoxyquinoline | Tin dust, conc. HCl | 5-Amino-8-methoxyquinoline |

| Reduction (Quinoline Ring) | This compound | Catalytic Hydrogenation | 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline |

| Methyl Group Derivatization | 8-Methylquinoline | Organoboron reagents, Rh(III) catalyst | 8-(Arylmethyl)quinoline |

| Methoxy Group Cleavage | This compound | Demethylating agent (e.g., BBr₃) | 5-Methylquinolin-8-ol |

| Functional Group Interconversion | 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile | H₂O, H⁺ or OH⁻ | 4-Chloro-8-methoxy-5-methylquinoline-3-carboxylic acid |

Computational Chemistry and Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For quinoline (B57606) derivatives, DFT calculations, often employing the B3LYP functional with various basis sets like 6-311G, offer a balance of accuracy and computational efficiency. researchgate.netnih.gov These calculations provide a microscopic understanding of the molecule's behavior.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and reactivity. nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net

For quinoline derivatives, the HOMO is typically distributed over the electron-rich regions, indicating its electron-donating capability, while the LUMO is localized on electron-deficient areas, signifying its electron-accepting nature. nih.gov In the case of 2-(4-methoxybenzyloxy)-4-methylquinoline, a related compound, the HOMO-LUMO gap was calculated to determine its global reactivity descriptors. acadpubl.eu Theoretical analyses of similar quinoline structures have reported HOMO-LUMO energy gaps around 4.78 eV, indicating significant electronic properties and stability. tandfonline.com

Table 1: Frontier Molecular Orbital Energies and Properties

| Parameter | Description | Typical Value for Quinoline Derivatives |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Varies with substitution |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Varies with substitution |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~4.78 eV tandfonline.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Calculated from orbital energies |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | ~2.4 eV tandfonline.com |

| Global Softness (S) | 1 / (2η) | Calculated from hardness |

Geometrical Optimization and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. tandfonline.com For 8-Methoxy-5-methylquinoline, geometrical optimization would involve calculating bond lengths, bond angles, and dihedral angles to arrive at the most stable arrangement of its atoms.

Studies on similar quinoline derivatives, such as 6-fluoro-4-hydroxy-2-methylquinoline, have utilized DFT with the B3LYP method and a 6–311 + G (2d, p) basis set to optimize the ground state structure. tandfonline.com Conformational analysis, particularly relevant for molecules with flexible side chains, helps identify the most stable conformers by mapping the potential energy surface as a function of specific dihedral angles. tandfonline.com For this compound, the orientation of the methoxy (B1213986) group relative to the quinoline ring would be a key aspect of its conformational landscape.

Prediction of Spectroscopic Properties

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structural validation. nih.gov

Vibrational Frequencies (FT-IR and Raman): Theoretical calculations can predict the vibrational modes of a molecule. acadpubl.eu For a related compound, 2-(4-methoxybenzyloxy)-4-methylquinoline, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute harmonic frequencies, which were then scaled to match experimental FT-IR spectra. acadpubl.eu

NMR Chemical Shifts: Theoretical calculations can predict 1H and 13C NMR chemical shifts. nih.gov For instance, in a sulfonamide-Schiff base derivative, computationally predicted NMR signals showed good agreement with experimental data. nih.gov

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. mdpi.com For derivatives of 8-hydroxyquinoline (B1678124), TD-DFT calculations have been used to understand the effect of substituents on their electronic absorption, with good agreement between calculated and experimental wavelengths. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sphinxsai.com

Correlation of Structural Parameters with Biological Activity

QSAR studies on 8-methoxy quinoline derivatives have been conducted to understand their potential as inhibitors of Mycobacterium tuberculosis (H37RV). sphinxsai.com In these studies, various physicochemical and topological descriptors are calculated for a series of related compounds. These descriptors, which quantify different aspects of the molecular structure such as electronic, steric, and hydrophobic properties, are then correlated with their measured biological activity using statistical methods like multiple linear regression. sphinxsai.com

A study on 8-methoxy quinoline derivatives revealed that their inhibitory activity against H37RV could be effectively explained by physicochemical parameters. sphinxsai.com The resulting QSAR model highlighted the significance of structural, thermodynamic, and electrotopological parameters in determining the antitubercular activity. sphinxsai.com Such models provide valuable insights into the structural features that are crucial for the desired biological effect.

Mechanistic Insights into Drug-Receptor Interactions

While direct mechanistic insights into the drug-receptor interactions of this compound are not extensively detailed in the provided context, QSAR studies, in conjunction with molecular docking, can offer valuable information in this area. researchgate.net Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net

For quinoline derivatives, QSAR models can identify the key structural features that influence binding to a biological target. For example, a 3D-QSAR study on quinoline-based compounds can generate contour maps that visualize the regions where steric bulk, positive or negative charges are favorable or unfavorable for activity. This information provides a rational basis for designing new molecules with enhanced affinity and specificity for a particular receptor. Studies on other quinoline derivatives have shown that modifications at specific positions can significantly impact their interaction with biological targets and, consequently, their therapeutic potential. researchgate.net

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a potential drug molecule (ligand) interacts with a biological target, such as a protein or enzyme.

In the context of cancer research, derivatives of this compound have been investigated for their potential to treat colorectal cancer. Specifically, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was designed and synthesized based on the core structure of neocryptolepine (B1663133), an alkaloid with known cytotoxic activities. nih.gov Molecular docking simulations suggested that this compound could target the PI3K/AKT/mTOR signaling pathway, which is often abnormally activated in colorectal cancer. The simulations revealed that the oxygen atom on the methoxy group of the compound forms a stable hydrogen bond with the amino acid lysine (B10760008) 802 of the PI3KCA protein. nih.gov Additionally, the phenyl ring of the compound was found to engage in a π-π stacking interaction with tryptophan 780, further stabilizing the binding. nih.gov

Another study focused on the development of new Nur77 modulators for hepatocellular carcinoma (HCC) therapy. nih.gov Researchers synthesized a series of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives and found that the 8-methoxy-2-methylquinoline (B1296761) moiety was crucial for their biological function. nih.gov One promising compound, 10E, demonstrated a high affinity for Nur77, with experimentally determined KD values in the low micromolar range (2.25-4.10 μM), which correlated well with its potent anti-tumor activity (IC50 < 3.78 μM). nih.gov

Furthermore, in the search for inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, a computational study identified that the 7-methoxy-8-methylquinoline (B2594199) moiety, a structural isomer of this compound, could establish a hydrophobic interaction with the amino acid Pro168 within the third pocket of the receptor. ujpronline.com This finding was part of a broader investigation into the antiviral potential of simeprevir (B1263172) and its degradation products. ujpronline.com

The antibacterial potential of quinoline derivatives has also been explored using molecular docking. nih.gov In a study of stilbenes and pinacol (B44631) of quinolines, compounds were evaluated against E. coli DNA gyrase B. One of the synthesized compounds, a methoxy-5-methylquinolin derivative, showed a maximum binding affinity of -7.1 kcal/mol, which was comparable to the positive control, ciprofloxacin (B1669076) (-7.3 kcal/mol). nih.gov

In Silico Prediction of Drug-Likeliness Properties

In silico methods are crucial for predicting the drug-likeness of a compound, which helps in the early stages of drug discovery to filter out candidates with unfavorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). researchgate.net These predictions are often based on physicochemical properties and established guidelines like Lipinski's rule of five.

A study on a newly synthesized quinoline compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, analyzed its drug-likeness and ADME properties. nih.gov The research found that the compound did not violate Lipinski's rule of five, suggesting it has favorable properties for oral bioavailability. nih.gov The ADME analysis further indicated that the compound possesses drug-like characteristics, making it a potential candidate for further investigation as an inhibitor of SARS-CoV-2. nih.gov

Similarly, an investigation into novel quinoline derivatives for their antibacterial and antioxidant activities included an assessment of their drug-likeness using SwissADME and PreADMET. d-nb.info All the synthesized compounds were found to obey Lipinski's rule of five without any violations, indicating their potential as orally bioavailable drugs. d-nb.info

The table below summarizes key drug-likeness parameters for a representative quinoline derivative, highlighting the application of these predictive models.

| Property | Predicted Value | Guideline (Lipinski's Rule of Five) |

| Molecular Weight | < 500 g/mol | ≤ 500 |

| LogP (Octanol-Water Partition Coefficient) | < 5 | ≤ 5 |

| Hydrogen Bond Donors | < 5 | ≤ 5 |

| Hydrogen Bond Acceptors | < 10 | ≤ 10 |

This table is a generalized representation based on findings that synthesized quinoline derivatives often adhere to Lipinski's rule of five. Specific values would vary for individual compounds.

Reaction Mechanism Studies and Transition State Analysis

Understanding the reaction mechanisms and the transition states involved is fundamental to optimizing synthetic routes and developing new chemical transformations. Computational methods, particularly density functional theory (DFT), are powerful tools for these investigations.

The functionalization of quinolines often involves transition-metal-catalyzed C-H bond activation. For instance, the direct installation of functional groups at the C-8 position of quinoline N-oxides can proceed via the formation of a 5-membered metallacycle with metals like rhodium, iridium, or palladium. acs.org While this method is effective, it can require harsh reaction conditions. acs.org

A plausible reaction mechanism for the chemoselective transfer hydrogenation of complex quinolines using Hantzsch ester as a hydrogen donor has been proposed. rsc.org The reaction is thought to begin with a proton interaction between a strong acid and the nitrogen atom of the quinoline, forming an ion-pair intermediate. This intermediate then interacts with the Hantzsch ester, leading to the formation of a transition state that facilitates the hydrogenation. rsc.org

In the context of dearomative triple elementalization of quinolines, a visible-light-driven process has been described. nih.gov Mechanistic studies suggest that a borate (B1201080) intermediate is excited by photo-irradiation to a singlet excited state. This excited state enables the cleavage of a Si-B bond, generating a silyl (B83357) radical and a radical anion species, which then participate in the dearomatization reaction. nih.gov

Biological Activity Mechanisms and Structure Activity Relationships

Mechanisms of Action

The diverse biological effects of 8-Methoxy-5-methylquinoline and its derivatives are attributed to several distinct mechanisms of action at the cellular and molecular level.

Quinoline (B57606) derivatives are recognized for their capacity to interfere with DNA synthesis and replication, a mechanism that contributes to their antimicrobial and anticancer properties. ontosight.ai Studies on related quinoline compounds have shown that they can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.

A synthesized derivative of this compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (referred to as compound 49 in a study), has demonstrated the ability to arrest the cell cycle at the G2/M phase in colorectal cancer cells. nih.govacs.org This cell cycle arrest is a common outcome of DNA synthesis inhibition. In the study, treatment of HCT116 and Caco-2 colorectal cancer cell lines with this derivative led to a significant, concentration-dependent increase in the percentage of cells in the G2/M phase. nih.govacs.org For instance, after 24 hours of treatment, the proportion of HCT116 cells in the G2/M phase increased from 15.21% in the control group to 82.53% at a concentration of 0.4 μM. acs.org A similar effect was observed in Caco-2 cells, with an increase from 23.22% to 86.48%. acs.org This suggests that the compound interferes with the processes leading to mitosis, a hallmark of DNA synthesis inhibitors. Furthermore, the parent compound of this derivative, neocryptolepine (B1663133), is known to intercalate into DNA and interfere with the catalytic activity of human topoisomerase II. nih.gov

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a common feature in many cancers. arabjchem.orgnih.gov The ability of certain quinoline derivatives to modulate this pathway is a key aspect of their anticancer potential.

Specifically, the derivative 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline has been shown to exert its cytotoxic effects on colorectal cancer cells by modulating the PI3K/AKT/mTOR pathway. nih.govacs.orgnih.govmpu.edu.mo Western blot analysis revealed that this compound effectively inhibits this signaling cascade in HCT116 and Caco-2 cells. nih.govnih.govmpu.edu.mo This inhibition is a crucial mechanism behind the compound's ability to induce apoptosis and inhibit cell proliferation in these cancer cell lines. nih.govnih.govmpu.edu.mo The study highlights that by targeting this pathway, the compound can disrupt cancer cell survival and proliferation.

The interaction of this compound and its derivatives with specific enzymes is a central element of their biological activity.

EZH2 (Enhancer of Zeste Homologue 2): EZH2 is a histone methyltransferase that is often dysregulated in cancer. nih.gov While no direct studies on this compound as an EZH2 inhibitor were found, research on related 5-methoxyquinoline (B23529) derivatives has identified them as a new class of EZH2 inhibitors. nih.govnih.gov One such derivative, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, displayed an IC50 value of 1.2 μM against EZH2 and was able to decrease the global H3K27me3 levels in cells. nih.govnih.gov This suggests that the 5-methoxyquinoline scaffold could be a promising starting point for the development of EZH2 inhibitors. nih.govnih.gov

DNA gyrase: As mentioned previously, quinoline derivatives are known inhibitors of bacterial DNA gyrase. researchgate.net This enzyme is crucial for bacterial DNA replication and is a well-established target for antibacterial agents. nih.gov Studies have indicated that the presence of a methoxy (B1213986) group on the quinoline ring can influence the inhibitory activity against DNA gyrase. nih.gov

Lanosterol (B1674476) 14α-demethylase: This enzyme, also known as CYP51, is a key enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in humans. nih.gov It is the primary target for azole antifungal drugs. nih.gov Research has explored quinoline-based compounds as potential inhibitors of lanosterol 14α-demethylase. researchgate.net Molecular docking studies of a novel synthesized compound, 4-chloro-8-methoxyquinoline-2(1H)-one, were performed to understand its inhibitory activity against this enzyme. researchgate.net

The biological activity of a compound is intrinsically linked to its ability to bind to and interact with proteins. For quinoline derivatives, these interactions can range from binding to serum albumin, which affects their distribution in the body, to interacting with specific receptor sites or enzymes. smolecule.comsmolecule.com While specific protein binding studies for this compound are not detailed in the provided results, research on related compounds provides some insights. For instance, studies on 4,5-dichloro-8-methoxy-2-methylquinoline (B12121942) have shown its potential in drug design through investigations into its protein interactions. smolecule.com

Some quinoline derivatives have been investigated for their ability to reactivate latent gene expression, a strategy of particular interest in the context of "shock and kill" therapies for diseases like HIV. nih.govresearchgate.netrsc.orgnih.gov This approach involves using latency-reversing agents (LRAs) to reactivate the dormant virus, making it susceptible to elimination by the immune system or antiviral drugs. nih.gov A 2-methylquinoline (B7769805) derivative, known as antiviral 6 (AV6), has been reported to induce latent HIV-1 expression. nih.govrsc.org Studies on AV6 analogues, which share the quinoline core, have been conducted to identify compounds with dual mechanisms of action, such as combining the reactivation of HIV-1 from latency with the inhibition of histone deacetylases (HDACs). nih.govrsc.org

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective molecules. mdpi.com

For quinoline derivatives, SAR studies have revealed key insights. In the context of EZH2 inhibition by 5-methoxyquinoline derivatives, it was found that the methoxy group at the 5-position might be more important for the potency of the compounds, as substitutions at other positions led to decreased activity. nih.gov

In the development of indolo[2,3-b]quinoline derivatives as anticancer agents, SAR studies have shown that methylation at different positions of the indoloquinoline core significantly impacts cytotoxicity. cust.edu.tw For example, 5-methylated derivatives were found to be more cytotoxic than their 6-methylated counterparts. cust.edu.tw The cytotoxicity of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was found to be significantly higher than its parent compound, neocryptolepine, against certain cancer cell lines. nih.govnih.govmpu.edu.mo

The following table presents the cytotoxic activity of the this compound derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49), against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) of Compound 49 |

| HCT116 | Colorectal Cancer | 0.35 nih.govnih.govmpu.edu.mo |

| Caco-2 | Colorectal Cancer | 0.54 nih.govnih.govmpu.edu.mo |

| AGS | Gastric Cancer | 3.6 mdpi.com |

| PANC-1 | Pancreatic Cancer | 18.4 mdpi.com |

| SMMC-7721 | Liver Cancer | 9.7 mdpi.com |

Impact of Substituent Identity and Position on Activity

The identity and placement of substituents on the quinoline scaffold are critical determinants of biological function. The methoxy group at the C-8 position and the methyl group at the C-5 position are foundational to the activity of the parent compound, but modifications at these and other positions can dramatically alter its biological profile.

Research has shown that the substituent at the C-8 position is particularly influential. In a study comparing 8-hydroxyquinolines and 8-methoxyquinolines, the presence of a free hydroxyl group at C-8 was found to be crucial for certain biological activities, suggesting that the methoxy group in 8-methoxyquinoline (B1362559) derivatives may serve as a key modulator of potency, sometimes requiring metabolic conversion to the hydroxyl form for optimal interaction with a target. mdpi.comnih.gov For instance, studies on 2-styryl-quinolines demonstrated that derivatives with an 8-hydroxyl group exhibited superior cytotoxicity compared to those with an 8-nitro group. acs.org This highlights the significance of the electronic properties and hydrogen-bonding capability of the C-8 substituent.

Similarly, the substituent at the C-5 position plays a vital role. The introduction of a nitro group at the C-5 position of 8-methoxyquinoline was found to diminish its antibacterial and antifungal properties compared to the unsubstituted parent compound. researchgate.net This suggests that bulky or strongly electron-withdrawing groups at this position may be detrimental to activity.

Other positions on the quinoline ring also offer opportunities for activity modulation. In one study, the 8-methoxy-2-methylquinoline (B1296761) moiety was identified as a fundamental structural component for the anti-tumor function of a series of Nur77 modulators. nih.gov Further investigations into related quinoline structures revealed that modifying the C-6 position can also have a profound impact. For example, replacing a C-6 methoxy group with a slightly larger ethoxy group enhanced the ability to reactivate latent HIV-1, whereas a bulkier isopropoxy group was detrimental to this activity. rsc.org Small substituents introduced at the C-7 position have been shown to improve metabolic stability without compromising the compound's potency. nih.gov

The following table summarizes the observed effects of various substituents on the activity of quinoline derivatives.

| Position | Substituent | Effect on Activity | Compound Series Context |

| C-8 | Hydroxyl (-OH) | Often enhances activity compared to methoxy or nitro groups. mdpi.comacs.org | Catechol O-Methyltransferase (COMT) Inhibitors, Styryl-quinolines |

| C-5 | Nitro (-NO₂) | Decreased antibacterial and antifungal activity. researchgate.net | 8-Methoxyquinoline derivatives |

| C-2 | Methyl (-CH₃) | Considered a fundamental part of the active moiety. nih.gov | Nur77 Modulators |

| C-6 | Ethoxy (-OCH₂CH₃) | Enhanced activity compared to methoxy. rsc.org | Latent HIV-1 Reactivators |

| C-6 | Isopropoxy (-OCH(CH₃)₂) | Detrimental to activity. rsc.org | Latent HIV-1 Reactivators |

| C-7 | Small Substituents | Can improve metabolic stability without sacrificing potency. nih.gov | COMT Inhibitors |

Role of Core Scaffold Modifications

Altering the fundamental heterocyclic core, or scaffold, of this compound is a key strategy for developing new agents with improved or novel biological activities. This can involve fusing additional rings to the quinoline structure or replacing the quinoline system with a related heterocycle.

A prominent example of scaffold modification is the design of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline. nih.gov This compound was developed by modifying the core structure of neocryptolepine, an indole-quinoline alkaloid. The resulting indolo[2,3-b]quinoline scaffold exhibited markedly superior and more selective cytotoxic effects against colorectal cancer cell lines compared to its parent compounds, demonstrating how core modification can lead to a more promising therapeutic candidate. nih.gov

In another approach, researchers have systematically altered the core to improve synthetic accessibility and fine-tune binding affinities. For instance, a 5H-pyrido[4,3-b]indole scaffold, a known BET bromodomain inhibitor, was modified to a 9H-pyrimido[4,5-b]indole core. nih.govacs.org This change not only streamlined the synthesis process but also provided a new platform for optimization. Subsequent attachment of a quinoline moiety to this new core led to the identification of highly potent inhibitors, illustrating a successful scaffold hopping strategy. nih.govacs.org

Influence of Linker Chains on Biological Potency

In many drug design strategies, a linker chain is used to connect the core quinoline scaffold to another pharmacophore or a functional group. The composition, length, and flexibility of this linker are critical variables that can profoundly influence biological potency.

Studies on quinoline-based hybrids have shown that linker characteristics are paramount. For example, in a series of quinoline-ferrocene hybrids designed as antiplasmodial agents, compounds with flexible linkers were effective, while those with rigid linkers were inactive. semanticscholar.org Furthermore, the introduction of a piperazinyl linker was found to abolish antiplasmodial activity, likely due to steric hindrance that prevented the quinoline from interacting with its target. semanticscholar.org

The length of the linker is another crucial factor. In the development of chalcone-quinoline hybrids, a derivative with a longer three-carbon alkyl linker demonstrated superior antimalarial activity compared to analogues with a shorter two-carbon linker. nih.gov A systematic investigation was conducted on derivatives of AV6, a 2-methylquinoline compound, to explore its potential as an HIV-1 latency-reversing agent. rsc.orgrsc.org Researchers attached various functional groups to the C-6 position of the quinoline ring using linear alkyl ether linkers of varying lengths. The study found that a chain of 3 to 7 carbons was effective, allowing for the optimization of activity by fine-tuning the linker length to achieve the best presentation of the terminal functional group to its biological target. rsc.orgrsc.org

| Compound Series | Linker Type | Observation | Impact on Potency |

| Quinoline-Ferrocene Hybrids | Flexible vs. Rigid | Flexible linkers were active, while rigid ones were not. semanticscholar.org | Critical for activity |

| Chalcone-Quinoline Hybrids | Alkyl Chain Length | A 3-carbon linker was superior to a 2-carbon linker. nih.gov | Increased potency |

| AV6 Analogues (HIV-1 Reactivators) | n-Alkyl Ether (3-7 carbons) | Potency was maintained and could be modulated by linker length. rsc.orgrsc.org | Allows for optimization |

| Quinoline-Ferrocene Hybrids | Piperazinyl Linker | Abolished antiplasmodial activity. semanticscholar.org | Detrimental |

Electron-Withdrawing/Donating Group Effects on Activity

The electronic properties of substituents, categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), significantly modulate the reactivity and biological activity of the quinoline ring. An EDG increases the electron density of the aromatic system, while an EWG decreases it. studypug.com

The impact of these electronic effects is highly context-dependent. For instance, in a series of 2-styryl-quinolines, derivatives with an electron-donating hydroxyl group at the C-8 position showed better cytotoxicity than those with an electron-withdrawing nitro group at the same position. acs.org Conversely, placing an electron-withdrawing bromine atom on the appended styryl ring enhanced the cytotoxicity of these compounds. acs.org This demonstrates that the interplay of electronic effects across different parts of the molecule determines the ultimate biological outcome.

In other cases, a clearer trend emerges. The potency of certain quinoline derivatives as antimalarial agents was attributed to the presence of a strong electron-donating methoxy group at the C-6 position. nih.gov Similarly, a study on chalcone (B49325) analogues found that EDGs generally enhanced acetylcholinesterase (AChE) inhibitory activity, while EWGs led to a decrease in activity. mdpi.com The negative impact of EWGs was also observed in 8-methoxyquinoline itself; the addition of a strong EWG like a nitro group at the C-5 position resulted in lower antibacterial and antifungal activity compared to the parent molecule. researchgate.net

| Compound Series | Substituent Type | Position | Effect on Activity |

| 2-Styryl-quinolines | EDG (-OH) | C-8 of Quinoline | Enhanced cytotoxicity. acs.org |

| 2-Styryl-quinolines | EWG (-NO₂) | C-8 of Quinoline | Decreased cytotoxicity. acs.org |

| 2-Styryl-quinolines | EWG (-Br) | Styryl Ring | Enhanced cytotoxicity. acs.org |

| 8-Methoxyquinolines | EWG (-NO₂) | C-5 of Quinoline | Decreased antimicrobial activity. researchgate.net |

| Chalcone Analogues | EDG | General | Enhanced AChE inhibition. mdpi.com |

| Chalcone Analogues | EWG | General | Decreased AChE inhibition. mdpi.com |

Lead Compound Identification and Optimization Strategies

The process of discovering a new drug often begins with a "lead compound"—a molecule that shows promising biological activity but requires modification to improve its efficacy, selectivity, and pharmacokinetic properties. Several strategies have been successfully employed to identify and optimize lead compounds based on the quinoline scaffold.

One common strategy is to modify known natural products. For example, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was identified as a potent and selective lead compound for colorectal cancer treatment. nih.gov Its design was based on the scaffold of neocryptolepine, a natural alkaloid. The synthetic derivative (compound 49) showed cytotoxicity against HCT116 cancer cells that was 17 times higher than that of neocryptolepine, demonstrating a successful lead optimization effort. nih.gov

Another powerful approach is structure-based design and scaffold hopping. Researchers identified a lead compound (compound 6) as a BET bromodomain inhibitor. nih.govacs.org To improve its properties, they designed a new, more synthetically accessible 9H-pyrimido[4,5-b]indole core. Guided by computer modeling of the target protein's binding site, they added specific chemical groups to the new core to enhance interactions with a key hydrophobic pocket. This strategy led to compound 8, which was over 30 times more potent than its predecessor, and ultimately to an orally bioavailable drug candidate, CD161. nih.govacs.org

Fragment-based drug discovery represents a third strategy. To find novel inhibitors of Sphingosine Kinase (SphK), scientists screened a library and identified a quinoline-5,8-dione framework as a starting point. mdpi.com They then adapted structural fragments from a known potent inhibitor (PF-543) and, guided by molecular modeling, incorporated a pyrrolidine-based fragment into their lead structure. This optimization resulted in a new compound with improved binding efficacy, validating the fragment-based approach for this class of compounds. mdpi.com

Finally, a lead compound can be optimized for a new purpose. The compound AV6, known to have antiviral properties, was identified as a lead for developing agents that could reactivate latent HIV-1. rsc.orgrsc.org The optimization strategy involved a systematic exploration of structure-activity relationships. Researchers first determined that the C-6 position of the quinoline ring was the optimal point for modification. They then optimized the length of a linker chain attached at this position and tested various terminal functional groups, finding that hydroxamic acids provided the most potent activity. rsc.orgrsc.org This methodical approach successfully repurposed and enhanced the activity of the initial lead compound.

Emerging Applications in Chemical Sciences

Medicinal Chemistry Applications (as lead compounds)

The unique structural features of 8-Methoxy-5-methylquinoline make it a valuable building block in the design of new drugs. Its derivatives have shown promise in several therapeutic areas, including infectious diseases, cancer, and inflammation.

Anti-infective Agents

Derivatives of this compound have been investigated for their potential to combat various infectious agents. The quinoline (B57606) core is a well-established pharmacophore in anti-infective drug discovery, and modifications at the 8-methoxy and 5-methyl positions can modulate this activity. cymitquimica.comnih.gov

Research has shown that 8-methoxyquinoline (B1362559) and its derivatives exhibit antimicrobial properties. cymitquimica.com For instance, 8-methoxyquinoline has demonstrated strong antifungal activity against Aspergillus flavus, Aspergillus niger, and Trichophyton. It also showed potent antibacterial activity against Bacillus subtilis, Salmonella spp., and Salmonella typhi. researchgate.net Furthermore, derivatives of 8-methoxy-4-methyl-quinoline have been synthesized and evaluated for their antibacterial activity, with some compounds showing potent effects compared to the standard drug ampicillin. researchgate.net

In the realm of antimalarial research, 8-aminoquinolines are a significant class of therapeutics. mdpi.comnih.gov Derivatives of 4-methyl-5-phenoxy-6-methoxy-8-(aminoalkylamino)quinolines have been found to be highly effective antimalarial agents, exhibiting both tissue and blood schizonticidal activity. google.com The development of new 8-aminoquinoline (B160924) analogs aims to improve efficacy and reduce toxicity. mdpi.com

The potential of quinoline derivatives as anti-HIV agents has also been explored. mdpi.com Research into N-(5-chloro-8-hydroxy-2-styrylquinolin-7-yl)benzenesulfonamide derivatives as HIV integrase inhibitors has shown that the substitution pattern on the quinoline ring influences their activity. mdpi.com

Anti-Cancer Agents (Mechanistic Research)

The quest for novel anti-cancer agents has led researchers to explore derivatives of this compound. These compounds have shown cytotoxic effects against various cancer cell lines, acting through diverse mechanisms. nih.govnih.gov

One area of focus has been on colorectal cancer. Studies on 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a derivative, revealed significant cytotoxicity against HCT116 and Caco-2 colorectal cancer cells, with IC50 values of 0.35 and 0.54 μM, respectively. nih.gov This compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis by modulating the PI3K/AKT/mTOR signaling pathway. nih.gov Similarly, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) also demonstrated potent anti-proliferative activity against these cell lines, with IC50 values of 0.33 and 0.51 μM, respectively, by inhibiting the same signaling pathway. nih.gov

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 | 0.35 | G2/M phase arrest, apoptosis via PI3K/AKT/mTOR pathway modulation |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Caco-2 | 0.54 | G2/M phase arrest, apoptosis via PI3K/AKT/mTOR pathway modulation |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | HCT116 | 0.33 | G2/M phase arrest, apoptosis via PI3K/AKT/mTOR pathway inhibition |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) | Caco-2 | 0.51 | G2/M phase arrest, apoptosis via PI3K/AKT/mTOR pathway inhibition |

Anti-inflammatory Research Potential

Quinoline alkaloids have been investigated for their anti-inflammatory properties. researchgate.net While direct research on the anti-inflammatory potential of this compound is emerging, related quinoline derivatives have shown promise. For instance, certain 5,6,7,8-tetrahydroquinolines have been synthesized and evaluated for their anti-inflammatory activity. acs.org A derivative, 8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide, has been identified as a potent and selective phosphodiesterase 4 (PDE4) inhibitor, which can effectively reduce inflammation in animal models. evitachem.com These findings suggest that this compound and its analogs could be valuable leads in the development of new anti-inflammatory drugs.

Agrochemical Research and Development

The application of quinoline derivatives extends to the field of agriculture, particularly in the development of new herbicides.

A derivative, 8-methoxyquinoline-5-amino acetic acid, was synthesized and tested for its herbicidal potential. nnpub.orgnnpub.org The compound was synthesized from 5-amino-8-methoxyquinoline and monochloroacetic acid. nnpub.org When sprayed on weeds, the synthesized compound demonstrated strong herbicidal activity, causing the weeds to dry out completely after 11 days. nnpub.orgnnpub.org This indicates the potential of this compound derivatives as effective agrochemical compounds for weed control. nnpub.org Further research is needed to evaluate its efficacy at different concentrations and its effects on various crops. nnpub.org

Materials Science Applications

The unique electronic and optical properties of the quinoline scaffold make it a promising candidate for applications in materials science, particularly in the development of advanced electronic materials.

Optoelectronic Materials and Organic Semiconductors

Derivatives of this compound are being explored for their potential use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic semiconductors. quinoline-thiophene.comchemimpex.com The conjugated system of the quinoline ring, combined with specific functional groups, can impart unique optical and electrical properties. quinoline-thiophene.com For example, 5-Bromo-8-methoxy-2-methylquinoline can be modified for the preparation of organic optoelectronic materials, potentially improving charge transport and luminous efficiency in devices. quinoline-thiophene.com

The introduction of different substituents onto the quinoline core can tailor its properties for specific applications. For instance, introducing electron-withdrawing groups can shift the absorption wavelength, which is a desirable feature for OLEDs. The ability of these compounds to form stable metal complexes, such as with aluminum(III), is also crucial for their use in luminescent materials. researchgate.net

Development for Electronic Devices and Sensors

The unique electronic properties of the quinoline core make it a promising candidate for materials science, particularly in the realm of organic electronics. chemimpex.com Highly conjugated quinoline derivatives are increasingly being investigated for their use as dyes and phosphors in organic light-emitting diodes (OLEDs) and for applications in third-generation photovoltaics like dye-sensitized solar cells. researchgate.netnih.gov

While direct research on this compound is limited, studies on analogous compounds highlight the potential of this structural motif. For instance, derivatives like 8-Methoxy-2-methylquinoline (B1296761) are recognized for their suitability as building blocks for organic semiconductors used in OLEDs and organic solar cells. chemimpex.com Similarly, 5-Bromo-8-methoxy-2-methylquinoline is noted for its potential to confer unique optical and electrical properties necessary for devices like OLEDs, where it could enhance charge transport and luminous efficiency. quinoline-thiophene.com The development of luminescent Al(III) complexes with 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinolines further underscores the tunability of the quinoline core for OLED applications. researchgate.net These findings collectively suggest that the electronic and steric properties of this compound, arising from its specific substitution pattern, make it a compound of interest for developing new materials for electronic devices.

Analytical Chemistry Methodologies (e.g., as chemical sensors)

In analytical chemistry, there is a significant demand for chemosensors—devices that convert chemical information into a measurable signal for the selective detection of target compounds. mdpi.com Quinoline and its derivatives are widely used in this field, particularly as fluorescent probes for detecting metal ions, due to their ability to form complexes that alter their fluorescence properties. mdpi.com

The 8-methoxyquinoline framework is integral to this application. Derivatives of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline are well-established as fluorogenic chelators for various metal ions including Zn²⁺, Fe³⁺, and Al³⁺. mdpi.comresearchgate.net For example, a novel sensor based on an 8-aminoquinoline derivative demonstrated high selectivity for Cu²⁺ with a detection limit of 77 nM. bohrium.com Another quinoline-based sensor showed a 317-fold fluorescence enhancement upon binding with Zn²⁺ in a pure aqueous solution. rsc.org

The design of these sensors often involves modifying the quinoline ring to enhance selectivity and sensitivity. A sensor for Cd²⁺ was developed based on a 4-isobutoxy-6-(dimethylamino)-8-methoxyquinaldine fluorophore, which exhibited a ratiometric response with high sensitivity. acs.org The introduction of different functional groups allows for the fine-tuning of the sensor's binding affinity and photophysical response to specific ions. mdpi.com Although direct studies on this compound as a sensor are not prevalent, the extensive research on its close relatives strongly indicates its potential as a foundational structure for developing novel and selective fluorescent chemosensors for environmental and biological analysis. mdpi.commdpi.com

Coordination Chemistry and Ligand Design

The quinoline structure is a privileged scaffold in coordination chemistry. ajchem-a.com Its nitrogen atom and other substituents, like the oxygen in a methoxy (B1213986) group, act as coordination sites, allowing it to function as a bidentate or polydentate ligand that forms stable complexes with a wide range of metal ions. ajchem-a.comresearchgate.net These coordination compounds are of interest not only for their structural diversity but also for their applications in catalysis, materials science, and medicine. chemimpex.comnih.gov

Research has shown that Schiff bases derived from 8-hydroxyquinoline and benzothiazole (B30560) readily coordinate with metal ions like Zn(II), Cu(II), and others. mdpi.com The resulting complexes exhibit unique geometries and electronic properties. mdpi.com Similarly, derivatives such as 5-nitro-8-hydroxyquinoline and 5-chloro-8-hydroxyquinoline have been used to synthesize coordination compounds with metals like Zn(II), Al(III), Cu(II), and Ru(II). nih.gov

Computational studies, such as Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) analysis on compounds like 8-Chloro-5-methoxy-2-methylquinoline , help predict the behavior of these ligands. Such analyses highlight the electron-rich regions at the quinoline nitrogen and methoxy oxygen atoms, identifying them as likely sites for electrophilic interactions and metal coordination. The ease of chemical modification of the quinoline ring allows for the design of ligands with specific properties to create metal complexes with desired structures and functions, such as the luminescent trimeric Zn(II) 8-hydroxyquinolinates. mdpi.com The specific arrangement of the methoxy and methyl groups on the this compound ring would influence its steric and electronic profile as a ligand, offering a unique platform for designing novel coordination complexes.

Corrosion Inhibition Research

Quinoline and its derivatives are recognized as effective corrosion inhibitors, particularly for protecting metals like steel in acidic environments. researchgate.net Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective film that hinders the corrosion process. najah.edumdpi.com This adsorption is facilitated by the presence of π-electrons in the aromatic rings and heteroatoms (like nitrogen and oxygen) which can form coordination bonds with the empty d-orbitals of metal atoms. researchgate.netbiointerfaceresearch.com

Studies on various quinoline derivatives demonstrate their potential in this application. For instance, three derivatives of 8-hydroxyquinoline were tested as corrosion inhibitors for mild steel in 1 M HCl, with one showing a maximum inhibition efficiency of 90%. najah.edu Another study on a different quinoline derivative, N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) , reported an inhibition efficiency of 93.4% for mild steel in HCl. biointerfaceresearch.com These inhibitors are typically classified as mixed-type, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bohrium.com

The effectiveness of these inhibitors often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. bohrium.comrsc.org Research on 5-alkoxymethyl-8-hydroxyquinoline derivatives showed that their inhibition performance correlates with their electron-donating ability and the favorability of their adsorption onto the steel surface. rsc.org The data below from a study on these derivatives illustrates how inhibition efficiency can be tuned by modifying substituents.

| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (%) |

| PMHQ (5-propoxymethyl-8-hydroxyquinoline) | 10⁻³ | 94 |

| MMHQ (5-methoxymethyl-8-hydroxyquinoline) | 10⁻³ | 89 |

| HMHQ (5-hydroxymethyl-8-hydroxyquinoline) | 10⁻³ | 81 |

| Data sourced from a study on carbon steel in 1 M HCl. rsc.org |

Given these findings, this compound, with its nitrogen heteroatom, π-electron system, and oxygen-containing methoxy group, possesses the key structural features required for an effective corrosion inhibitor.

Future Research Directions

Development of Novel Synthetic Methodologies for Site-Selective Functionalization

A primary challenge and opportunity in quinoline (B57606) chemistry is the ability to precisely modify the molecule's structure. Future research will heavily focus on pioneering new synthetic methods for the site-selective functionalization of the 8-Methoxy-5-methylquinoline core. The existing methoxy (B1213986) and methyl groups electronically influence the reactivity of the quinoline ring, making the development of regioselective reactions crucial.

Transition-metal-catalyzed C-H activation has become a powerful tool for creating substituted quinolines in an atom- and step-economical manner. nih.gov Future work will likely adapt these methods to the this compound scaffold. Strategies employing catalysts based on palladium, nickel, and rhodium are expected to be at the forefront. polyu.edu.hkacs.org For instance, nickel-catalyzed methods that enable C3-H functionalization without a directing group could be explored to introduce a variety of substituents at this position. polyu.edu.hk Similarly, techniques that achieve functionalization at distal positions, such as C5-C7 on the benzenoid ring, by using transient directing groups or exploiting ligand effects will be vital for creating diverse libraries of derivatives. rsc.orgnih.gov

The development of these methods will enable the introduction of a wide array of functional groups, including aryl, alkyl, and heteroaromatic moieties, at nearly every position on the quinoline backbone, which has been a significant challenge. nih.gov

Table 1: Strategies for Site-Selective Functionalization of Quinolines

| Position | Strategy | Catalyst/Reagent Examples | Reference |

| C2/C4 | Nucleophilic Metalation | Pd-based systems | polyu.edu.hk |

| C3 | Nickel Hydride Catalysis | NiH species | polyu.edu.hk |

| C5/C7 | Transient Directing Groups | Amino acids, amides | rsc.org |

| C8 | Proximity-directed Catalysis | Rhodium, Iridium | polyu.edu.hkacs.org |

Advanced Mechanistic Investigations of Biological Activities

While derivatives of 8-methoxyquinoline (B1362559) have shown promise, particularly as anticancer agents, a deep and detailed understanding of how they work at a molecular level is often still in its early stages. A significant future research direction is the advanced mechanistic investigation of their biological activities.

For example, derivatives like 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline have demonstrated potent cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. nih.gov Future studies must move beyond this initial finding to elucidate the precise binding mode of these compounds with their protein targets (PI3K, mTOR, or both). acs.orgmdpi.com Investigating downstream effects on cellular processes such as apoptosis, cell cycle arrest, and autophagy in greater detail will be critical. nih.gov Such studies are essential for understanding potential mechanisms of drug resistance and for identifying biomarkers for patient selection in future clinical applications. frontiersin.org

Beyond cancer, other quinoline derivatives have shown a wide range of biological effects, including antibacterial and antiplasmodial activities. researchgate.netmdpi.com Mechanistic studies could explore whether this compound derivatives can be developed to combat infectious diseases, investigating their interactions with key microbial enzymes or cellular pathways.

Rational Design of Derivatives with Enhanced Properties

The rational design of new molecules is a cornerstone of modern drug discovery and materials science. mdpi.compreprints.org Future research will increasingly apply these principles to the this compound scaffold to create derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.

This approach relies heavily on understanding structure-activity relationships (SAR), where systematic modifications to the molecule's structure are correlated with changes in its biological activity or physical properties. nih.govacs.org For instance, in the context of anticancer drug development, researchers have successfully designed quinoline derivatives that act as tubulin polymerization inhibitors or as inhibitors of specific kinases like EGFR. nih.govbohrium.com By applying these strategies, new derivatives of this compound could be synthesized with strategically placed substituents designed to optimize interactions with a specific biological target. This could involve adding hydrogen bond donors or acceptors to increase binding affinity or incorporating flexible linkers to orient a pharmacophore optimally within a protein's active site. mdpi.comresearchgate.net

The goal of this rational design process is to move beyond serendipitous discovery and toward the deliberate creation of molecules with precisely tailored properties for a given application. ijrpr.comresearchgate.net

Exploration of New Application Areas

While much of the focus on quinolines has been in medicine, their unique chemical and photophysical properties make them suitable for a much broader range of applications. A key future direction will be the systematic exploration of new uses for this compound and its derivatives in diverse technological fields.

One of the most promising areas is in materials science, particularly for optoelectronics. Quinoline derivatives are known to be effective materials for Organic Light-Emitting Diodes (OLEDs) due to their high electroluminescence efficiency. nih.gov Research into novel this compound derivatives could lead to new materials for more efficient and stable displays and lighting. acs.org Furthermore, the unique optical properties of quinoline Schiff bases suggest potential applications in laser technologies, including the development of random lasers when combined with nanoparticles like zinc oxide. bohrium.commdpi.com

Another emerging application is in agriculture. One study has already demonstrated the herbicidal potential of an 8-methoxyquinoline-5-amino acetic acid derivative, suggesting that this scaffold could be a starting point for developing new classes of weed control agents. nnpub.org Further research could optimize this activity and explore other agricultural applications.

Table 2: Potential Non-Medical Applications for this compound Derivatives

| Application Area | Potential Use | Underlying Property | Reference |

| Optoelectronics | Organic Light-Emitting Diodes (OLEDs) | Electroluminescence | nih.gov |

| Laser Technology | Random Lasers | Photoluminescence, Non-linearity | bohrium.commdpi.com |

| Agriculture | Herbicides | Interference with plant growth | nnpub.org |

| Industry | Corrosion Inhibitors | Adsorption on metal surfaces | scispace.com |